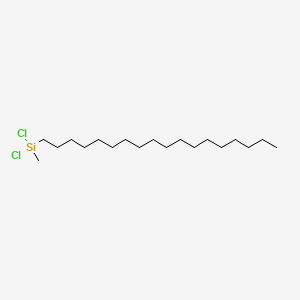

Dichloro-methyl-octadecylsilane

Description

Evolution of Organosilane Chemistry in Surface Engineering

The journey of organosilane chemistry began with the synthesis of the first organosilicon compound, tetraethylsilane, in 1863. sbfchem.com However, their potential in surface engineering was not fully realized until the 1940s with the development of silane (B1218182) coupling agents for fiberglass-reinforced plastics. yg-1.comrussoindustrial.ru Researchers discovered that these agents significantly improved the adhesion between the glass fibers (inorganic) and the polymer matrix (organic), leading to stronger and more durable composite materials. russoindustrial.ru This breakthrough laid the foundation for the extensive use of organosilanes in modifying and functionalizing surfaces. Over the decades, the field has evolved to include a vast library of organosilanes with diverse functional groups, enabling the precise control of surface energy, wettability, and chemical reactivity.

Dichloro-methyl-octadecylsilane within the Context of Functional Silanes

This compound (C19H40Cl2Si) is a prime example of a functional silane. Its structure consists of a central silicon atom bonded to two reactive chlorine atoms, a methyl group, and a long octadecyl hydrocarbon chain. nih.gov The dichlorosilyl group provides the reactive sites for covalently bonding to hydroxylated surfaces, such as glass, silica (B1680970), and other metal oxides. The long octadecyl chain, being hydrophobic, imparts a water-repellent character to the modified surface. gelest.com

Functional silanes like this compound are characterized by their ability to impart specific properties to a surface through the organic group attached to the silicon atom. spast.org These properties can range from hydrophobicity and hydrophilicity to adhesion promotion and cross-linking capabilities. ulprospector.comrussoindustrial.ru

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C19H40Cl2Si |

| Molecular Weight | 367.51 g/mol |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid |

| Melting Point | ~25 °C |

| Boiling Point | 185 °C at 2.5 mmHg |

| Density | 0.92 g/mL at 20 °C |

Source: tcichemicals.comchemicalbook.com

Contemporary Research Landscape of Organosilane-Based Systems

Current research in organosilane-based systems is vibrant and multifaceted, exploring their application in a wide range of fields. researchgate.net Scientists are actively developing novel organosilanes with tailored functionalities to meet the demands of advanced technologies. spast.org Key areas of investigation include the development of self-healing coatings, anti-fouling surfaces for marine applications, and advanced drug delivery systems. mdpi.com The ability to create self-assembled monolayers (SAMs) from organosilanes is a particularly active area of research, as it allows for the creation of highly ordered and functional surfaces with molecular-level precision. cfmats.com Furthermore, the use of organosilanes in the modification of nanoparticles to improve their dispersion and compatibility with polymer matrices is a significant focus. ncsu.edu

Significance of this compound in Emerging Technologies

The unique properties of this compound make it a valuable component in several emerging technologies. Its primary function is to create hydrophobic and low-energy surfaces. gelest.com In the field of microfluidics, for instance, it is used to coat the interior of channels to control fluid flow and prevent the adhesion of biological molecules.

A significant application lies in the preparation of hydrophobic coatings. biosynth.com These coatings are crucial for protecting surfaces from moisture, corrosion, and biofouling. The long octadecyl chain of this compound creates a dense, non-polar layer that repels water effectively. gelest.com This technology is being explored for applications ranging from self-cleaning windows to anti-icing coatings for aircraft.

Furthermore, in the realm of analytical chemistry, this compound is used to functionalize the stationary phase in chromatography columns. biosynth.com This modification alters the surface chemistry of the column, enabling the separation of specific types of molecules. The ability to create a well-defined and stable hydrophobic surface is critical for the performance and reproducibility of these analytical techniques. The ongoing development of new technologies is expected to further expand the applications of this versatile organosilane. unicri.org

Structure

2D Structure

Properties

IUPAC Name |

dichloro-methyl-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,20)21/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBHBXGYTYXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965892 | |

| Record name | Dichloro(methyl)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-75-5 | |

| Record name | Octadecylmethyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethyloctadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearylmethyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dichloromethyloctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Chemistry of Dichloro Methyl Octadecylsilane

Methodologies for Dichloro-methyl-octadecylsilane Synthesis

Optimization of Reaction Pathways and Conditions

The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to enhance the reaction outcome include temperature, pressure, reaction time, and the molar ratio of the reactants. While the thermal activation of the hydrosilylation reaction is common, the use of catalysts can offer an alternative pathway for the synthesis.

| Parameter | Optimized Conditions |

| Reactants | Methyldichlorosilane (B44661) (CH3SiHCl2) and 1-Octadecene (B91540) (C18H36) |

| Molar Ratio | Approximately 1:1 |

| Temperature | 445–530 °C |

| Pressure | Up to 1600 psi |

| Reaction Time | 8–16 hours |

| Catalyst | Typically thermal activation; platinum complexes can be used in related reactions. |

| Product Isolation | Fractional distillation under reduced pressure |

| Table 1: Optimized Reaction Conditions for the Synthesis of this compound. |

The optimization of these parameters aims to maximize the yield of the desired product while minimizing the formation of by-products. For instance, precise temperature control is crucial to balance the reaction rate with the potential for side reactions. Similarly, adjusting the pressure and reaction time can influence the completeness of the reaction.

Control of Purity and Isomeric Composition

Achieving high purity is a critical aspect of the synthesis of this compound, as impurities can significantly affect its performance in subsequent applications. The primary method for purification is fractional distillation under reduced pressure, which effectively separates the target compound from unreacted starting materials and by-products. The purity of the final product is typically assessed using gas chromatography (GC), with purities often exceeding 94% being achievable. tcichemicals.comlabcompare.com

The isomeric composition of the product is another important consideration. Commercial preparations of this compound may contain a small percentage of C18 isomers. gelest.com The specific isomeric distribution can be influenced by the purity of the 1-octadecene precursor and the reaction conditions.

Precursor Materials for this compound Derivatization

The quality of the final this compound product is directly linked to the purity of its precursor materials, namely 1-octadecene and methyldichlorosilane.

Selection Criteria for High-Purity Precursors

The selection of high-purity precursors is paramount for a successful and efficient synthesis. For 1-octadecene, this means minimizing the presence of other alkene isomers and saturated hydrocarbons. For methyldichlorosilane, it is crucial to use a reagent with low levels of other chlorosilanes, such as trichlorosilane (B8805176) or methyltrichlorosilane. The use of anhydrous solvents is also recommended to prevent premature hydrolysis of the chlorosilane reactants.

| Precursor | Key Purity Considerations |

| 1-Octadecene | High isomeric purity (minimal presence of other C18 alkenes), low content of alkanes. |

| Methyldichlorosilane | Low content of other chlorosilanes (e.g., SiHCl3, CH3SiCl3), low moisture content. |

| Table 2: Selection Criteria for High-Purity Precursors. |

Impurity Profiling and Mitigation Strategies in Precursor Materials

Impurity profiling of the precursor materials is essential to anticipate and mitigate potential issues during synthesis and in the final product. nih.gov Common impurities in 1-octadecene can include other C18 isomers and alkanes, which can lead to the formation of isomeric silane (B1218182) products. gelest.com Methyldichlorosilane may contain other chlorosilanes that can participate in side reactions, leading to a more complex product mixture that is difficult to purify.

Mitigation strategies primarily involve the careful selection and purification of precursors. Fractional distillation is a common method for purifying liquid precursors like 1-octadecene. For methyldichlorosilane, which is a gas at room temperature, purification can be achieved through distillation at low temperatures or through specialized purification trains. hpsacorp.com Ensuring that all reaction vessels and handling equipment are scrupulously dry is a critical step in preventing the formation of silanols and siloxanes through hydrolysis.

Advanced Synthetic Routes and Scalability Considerations

While the high-temperature, high-pressure hydrosilylation of 1-octadecene with methyldichlorosilane is the conventional method, research into advanced synthetic routes aims to improve efficiency, reduce energy consumption, and enhance scalability. One area of exploration is the use of catalysts to facilitate the hydrosilylation reaction under milder conditions. Platinum-based catalysts, for example, are known to be highly effective for hydrosilylation reactions, potentially allowing for lower reaction temperatures and pressures.

For large-scale production, the transition from batch reactors to continuous flow systems can offer significant advantages. semanticscholar.org Flow reactors can provide better control over reaction parameters, leading to more consistent product quality and higher throughput. semanticscholar.org However, the handling of highly reactive and corrosive materials like chlorosilanes at an industrial scale presents significant engineering challenges.

The scalability of the purification process is also a key consideration. While fractional distillation is effective at the laboratory scale, large-scale distillation of high-boiling, moisture-sensitive compounds like this compound requires specialized equipment and careful process control to maintain purity and prevent degradation.

Self Assembled Monolayers Sams of Dichloro Methyl Octadecylsilane

Fundamental Principles of SAM Formation

The formation of self-assembled monolayers is a spontaneous process driven by the chemical affinity of the silane (B1218182) headgroup for a substrate and the subsequent organization of the alkyl chains. unlp.edu.ar This process can be understood through the lenses of thermodynamics and kinetics, and it is highly dependent on the nature of the substrate.

Thermodynamics and Kinetics of Self-Assembly

The self-assembly of dichloro-methyl-octadecylsilane on a hydroxylated surface is a thermodynamically favorable process. The primary driving force is the exothermic reaction between the silicon-chlorine bonds of the silane and the hydroxyl (-OH) groups on the substrate surface, which leads to the formation of strong, covalent silicon-oxygen (Si-O) bonds and the release of hydrochloric acid (HCl).

The kinetics of SAM formation are influenced by several factors, including the concentration of the silane solution, the temperature, and the presence of water. researchgate.net The initial step is the hydrolysis of the Si-Cl bonds by trace amounts of water present in the solvent or on the substrate surface, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the surface hydroxyl groups. The presence of two chlorine atoms allows for the formation of linear siloxane chains on the surface, which can contribute to the stability of the monolayer. db-thueringen.de While the initial adsorption can be rapid, the subsequent organization of the alkyl chains into a well-ordered monolayer is a slower process, often requiring hours to days to achieve a high degree of order. unlp.edu.ar

Substrate-Dependent Assembly Processes

The formation and quality of this compound SAMs are critically dependent on the substrate. Suitable substrates are those that possess a high density of hydroxyl groups on their surface. Common substrates include:

Silicon wafers: The native oxide layer (SiO₂) on silicon wafers provides a rich source of Si-OH groups, making it an ideal substrate for silanization.

Glass and Quartz: These materials are primarily composed of silica (B1680970) and thus present a hydroxylated surface suitable for SAM formation.

Mica: Freshly cleaved mica also exposes a surface that can be hydroxylated for subsequent silane deposition.

The assembly process can be carried out from either a liquid or a vapor phase. researchgate.net In the liquid phase method, the substrate is immersed in a dilute solution of this compound in an anhydrous organic solvent. researchgate.net It is crucial to control the amount of water in the system, as excess water can lead to polymerization of the silane in the solution, resulting in the deposition of aggregates rather than a uniform monolayer. researchgate.net Vapor phase deposition, where the substrate is exposed to the silane vapor under controlled conditions, can offer better control over the monolayer formation and reduce the risk of aggregate formation. researchgate.net

Structural Characterization of this compound SAMs

The performance of a SAM-modified surface is directly related to the structural organization of the monolayer. Techniques such as atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and contact angle measurements are used to characterize the structure of these monolayers.

Molecular Packing and Order within Monolayers

In a well-formed SAM, the this compound molecules are expected to be densely packed. However, unlike trichlorosilanes which can form a highly cross-linked, two-dimensional network, the difunctional nature of dichlorosilanes leads to the formation of linear polysiloxane chains on the surface. This can result in a less ordered or even amorphous monolayer structure compared to their trichloro counterparts. researchgate.net The presence of the methyl group, in addition to the long octadecyl chain, also introduces steric hindrance that can influence the final packing density and order of the monolayer.

The quality of the monolayer can be assessed by measuring the static water contact angle. A high contact angle (typically >100°) is indicative of a dense, well-ordered monolayer with the hydrophobic octadecyl chains oriented away from the surface.

Table 1: Typical Properties of Alkylsilane SAMs

| Property | Typical Value | Significance |

| Water Contact Angle | > 100° | Indicates a hydrophobic surface and a well-ordered monolayer. |

| Monolayer Thickness | 2 - 3 nm | Corresponds to the length of the octadecyl chain, suggesting an upright orientation. |

| Surface Roughness | < 0.5 nm (RMS) | A smooth surface at the nanoscale indicates a uniform monolayer. |

Note: The values in this table are representative of well-ordered octadecylsilane (B103800) SAMs and may vary depending on the specific deposition conditions and substrate.

Functionalization of Surfaces via this compound SAMs

The primary application of this compound SAMs is the functionalization of surfaces to impart specific properties, most notably hydrophobicity. chemicalbook.comchemicalbook.com By forming a dense, low-energy monolayer of octadecyl chains, the surface energy is significantly reduced, leading to a water-repellent surface. This has a wide range of applications, including:

Microelectronics: Creating hydrophobic surfaces on silicon wafers and other components to improve the performance of electronic devices. ossila.com

Biomedical Devices: Modifying the surface of implants and diagnostic tools to control protein adsorption and cellular interaction. db-thueringen.deossila.com

Chromatography: Used to coat the stationary phase in chromatography columns to create a nonpolar surface for separating molecules. biosynth.com

Anti-adhesion coatings: The low surface energy of the SAM can be used to prevent sticking, for example, in microfabrication processes. utwente.nl

Furthermore, this compound can be used to functionalize mesoporous silica materials, for instance, in the development of materials for lithium-ion batteries. chemicalbook.comchemicalbook.com It has also been used to create hydrophobic paper products. chemicalbook.comchemicalbook.com

Engineering of Surface Wettability and Hydrophobicity

Self-assembled monolayers of this compound are instrumental in creating hydrophobic surfaces. The long octadecyl chains of the molecule align to form a dense, non-polar layer that repels water. This engineered hydrophobicity is critical in applications such as the preparation of specialized papers and coatings. chemicalbook.com The presence of the long C18 chain significantly enhances the hydrophobic character of the treated surfaces.

The degree of hydrophobicity can be precisely controlled by manipulating the conditions of SAM formation, which in turn affects the packing density and orientation of the alkyl chains. This controlled wettability is essential for applications requiring specific fluid-surface interactions.

Modulating Interfacial Interactions for Specific Applications

The ability to tailor interfacial interactions is a key feature of this compound SAMs. These monolayers can be used to functionalize materials for specific purposes. For instance, they are employed in the preparation of dipyridylsilane receptors and the functionalization of mesoporous silica materials used in lithium-ion batteries. chemicalbook.com

In the field of analytical chemistry, these SAMs are utilized to coat the interior of chromatographic columns. biosynth.com This coating ensures that the stationary phase remains in place, which is crucial for the separation of various analytes, including lipids and steroids. The hydrophobic nature of the SAMs is also leveraged in the development of drug delivery systems and other biomedical devices.

Stability and Degradation Mechanisms of this compound SAMs

The long-term performance of devices and materials utilizing this compound SAMs is dependent on the stability of these monolayers. Understanding their degradation mechanisms is crucial for ensuring their reliability.

Hydrolytic Stability of Siloxane Bonds in SAMs

Research on similar organosilane SAMs, such as those from octadecyltrichlorosilane (B89594) (OTS), indicates that a well-ordered and densely packed monolayer enhances hydrolytic stability by limiting water's access to the siloxane bonds at the interface.

Thermal and Oxidative Stability of SAMs

The thermal stability of organosilane SAMs is a significant consideration for applications involving elevated temperatures. Studies on OTS SAMs, which share structural similarities with those derived from this compound, have shown that these monolayers can be stable up to high temperatures. For instance, densely packed OTS monolayers on planar silicon surfaces are thermally stable up to 525 K, and this stability can be even greater on curved silica surfaces. researchgate.net

Thin Film Deposition of Dichloro Methyl Octadecylsilane

Vapor-Phase Deposition Techniques

Vapor-phase deposition methods involve the transport of a volatilized precursor, in this case, dichloro-methyl-octadecylsilane, onto a substrate where it reacts to form a thin film. These techniques are often preferred for their ability to produce highly uniform and conformal coatings.

Chemical Vapor Deposition (CVD) is a widely utilized technique for depositing thin films in the semiconductor industry and beyond. The process involves introducing a volatile precursor into a reaction chamber containing a heated substrate. The precursor undergoes thermal decomposition and reacts on the substrate surface to form the desired film. For organosilanes like this compound, the dichlorosilyl group enables covalent bonding with hydroxylated surfaces, such as silicon wafers with a native oxide layer.

While specific research detailing the CVD of this compound is limited, the general process for similar organosilanes can be described. The deposition is typically carried out in a low-pressure environment to increase the mean free path of the molecules and ensure uniform deposition. The substrate temperature is a critical parameter, influencing the reaction rate and the quality of the resulting film. For aminosilanes, a related class of compounds, deposition temperatures are often maintained between 150 °C and low pressure (a few Torr) to promote the reaction. nih.gov The long octadecyl chain of this compound provides the resulting film with a highly hydrophobic character.

The chemical reaction during CVD of this compound on a hydroxylated surface can be represented as:

C₁₈H₃₇Si(CH₃)Cl₂ + 2 Surf-OH → C₁₈H₃₇Si(CH₃)(O-Surf)₂ + 2 HCl

This reaction results in the formation of a self-assembled monolayer (SAM) covalently bonded to the substrate. The quality and packing of the monolayer are influenced by factors such as substrate preparation, precursor concentration, and the presence of moisture.

Table 1: General CVD Parameters for Organosilane Deposition

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Precursor | This compound | Forms the thin film |

| Substrate | Silicon wafer, glass | Provides the surface for deposition |

| Substrate Temperature | 50-150 °C | To promote surface reaction |

| Pressure | Low pressure (few Torr) | To increase mean free path |

| Carrier Gas | Nitrogen, Argon | To transport precursor vapor |

Atomic Layer Deposition (ALD) is a subtype of CVD that allows for the deposition of thin films with atomic-level precision. The ALD process consists of sequential, self-limiting surface reactions. The precursor and a co-reactant are introduced into the reaction chamber in separate pulses, separated by purging steps. This cyclic process allows for the deposition of a single monolayer of material per cycle, enabling precise control over film thickness.

The application of ALD for depositing this compound would involve a two-step process. In the first step, the this compound precursor is pulsed into the chamber and reacts with the hydroxyl groups on the substrate surface. Due to the self-limiting nature of the reaction, only a monolayer of the precursor will adsorb. Excess, unreacted precursor is then purged from the chamber. In the second step, a co-reactant, typically water vapor, is introduced. The water reacts with the remaining chloro-groups on the anchored silane (B1218182), leading to the formation of siloxane bonds and completing the monolayer.

While direct studies on the ALD of this compound are not extensively documented, research on ALD of other organosilanes provides insight into the potential process. For instance, ALD has been used to deposit oxide films with precise thickness control. atomiclayerdeposition.comatomiclayerdeposition.com The key advantage of ALD is its ability to produce highly conformal and pinhole-free films, even on complex, high-aspect-ratio structures.

Table 2: Hypothetical ALD Cycle for this compound

| Step | Action | Reactant | Surface Reaction |

|---|---|---|---|

| 1 | Precursor Pulse | This compound | C₁₈H₃₇Si(CH₃)Cl₂ + Surf-OH → Surf-O-Si(CH₃)(C₁₈H₃₇)Cl + HCl |

| 2 | Purge | Inert Gas (e.g., N₂) | Removal of excess precursor and byproducts |

| 3 | Co-reactant Pulse | Water (H₂O) | Surf-O-Si(CH₃)(C₁₈H₃₇)Cl + H₂O → Surf-O-Si(CH₃)(C₁₈H₃₇)OH + HCl |

| 4 | Purge | Inert Gas (e.g., N₂) | Removal of co-reactant and byproducts |

Solution-Based Deposition Methods

Solution-based deposition techniques offer a simpler and often more cost-effective alternative to vapor-phase methods. These methods involve dissolving the precursor in a suitable solvent and applying the solution to the substrate.

Spin coating is a widely used technique for creating uniform thin films on flat substrates. The process involves dispensing a small amount of the precursor solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving behind a thin film. The final film thickness is determined by the solution concentration, solvent viscosity, and spin speed. For organosilanes like this compound, spin-casting has been shown to produce crystalline self-assembled monolayers. nih.gov

Dip coating involves immersing a substrate into a solution containing the coating material at a constant speed and then withdrawing it at a controlled speed. The thickness of the resulting film is influenced by the withdrawal speed, the viscosity of the solution, and the surface tension of the liquid. This method is particularly suitable for coating non-planar or complex-shaped objects. Studies on other chlorosilanes have demonstrated the formation of chemical gradients on porous silicon substrates using a dip coating method. researchgate.net

For both spin coating and dip coating of this compound, the precursor is typically dissolved in an anhydrous solvent, such as toluene (B28343) or hexane, to prevent premature hydrolysis of the reactive chloro groups. The concentration of the solution is a critical parameter that affects the final film thickness and quality.

Table 3: Typical Parameters for Solution-Based Deposition of Organosilanes

| Parameter | Spin Coating | Dip Coating |

|---|---|---|

| Precursor | This compound | This compound |

| Solvent | Anhydrous Toluene, Hexane | Anhydrous Toluene, Hexane |

| Concentration | 1-10 mM | 1-10 mM |

| Spin Speed | 1000-4000 rpm | - |

| Withdrawal Speed | - | 1-10 mm/min |

| Substrate | Silicon wafer, Glass | Silicon wafer, Glass |

Chemical Bath Deposition (CBD) is a technique where a thin film is deposited on a substrate that is immersed in a dilute solution containing the precursors. The film forms as a result of a chemical reaction in the solution, which leads to the precipitation of the desired material onto the substrate. This method is advantageous for its simplicity, low cost, and suitability for large-area deposition.

While CBD is more commonly used for depositing inorganic compounds like metal sulfides and oxides, the principles can be adapted for the deposition of organosilane films. In the case of this compound, the substrate would be immersed in a controlled-environment bath containing the silane dissolved in an appropriate solvent. The presence of a controlled amount of water could be used to initiate the hydrolysis and condensation reactions on the substrate surface, leading to the formation of a polysiloxane film. The reaction conditions, such as temperature, pH, and precursor concentration, would need to be carefully controlled to manage the film growth rate and morphology.

Film Characterization Techniques for this compound Films

Once a thin film of this compound has been deposited, a variety of characterization techniques can be employed to evaluate its quality, structure, and properties. These techniques provide crucial information about the film's thickness, uniformity, chemical composition, surface morphology, and wettability.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.orgdiva-portal.orgresearchgate.netyoutube.com For this compound films, XPS can confirm the presence of silicon, carbon, oxygen (from the substrate and siloxane bonds), and chlorine (if the reaction is incomplete). High-resolution scans of the Si 2p, C 1s, and O 1s peaks can provide information about the chemical bonding within the film.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. acs.org AFM is used to assess the uniformity, roughness, and morphology of the deposited film. acs.org It can reveal the presence of domains, pinholes, or aggregates in the self-assembled monolayer. For similar organosilane monolayers, AFM has been used to show the formation of smooth and well-packed layers. acs.org

Contact Angle Goniometry is used to measure the wettability of a surface by determining the contact angle of a liquid droplet on the surface. For a hydrophobic material like this compound, a high water contact angle is expected. This measurement provides a quick and effective assessment of the quality and hydrophobicity of the deposited film. Water contact angles on surfaces coated with similar long-chain alkylsilanes can exceed 100°, indicating a highly hydrophobic surface. nih.govresearchgate.netresearchgate.netnih.gov

Table 4: Common Characterization Techniques for Organosilane Films

| Technique | Information Obtained | Typical Findings for Organosilane Films |

|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state | Presence of Si, C, O; formation of Si-O-Si bonds |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, uniformity | Smooth, well-packed monolayers with low roughness |

| Contact Angle Goniometry | Wettability, surface energy | High water contact angle (>100°), indicating hydrophobicity |

| Ellipsometry | Film thickness, refractive index | Monolayer thickness consistent with molecular length |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical bonds, functional groups | Presence of C-H, Si-C, and Si-O-Si vibrational modes |

Chemical Compound Information

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Toluene |

| Hexane |

| Water |

| Nitrogen |

| Argon |

| Silicon |

| Glass |

| Aminosilane |

| Octadecyltrichlorosilane (B89594) (OTS) |

| Metal Sulfides |

| Metal Oxides |

| Polysiloxane |

| Hydrochloric acid |

| Silanol (B1196071) |

| Silicon wafer |

| Surf-OH |

| C₁₈H₃₇Si(CH₃)Cl₂ |

| C₁₈H₃₇Si(CH₃)(O-Surf)₂ |

| HCl |

| Surf-O-Si(CH₃)(C₁₈H₃₇)Cl |

| H₂O |

Spectroscopic Analysis of Film Composition and Structure

Spectroscopic techniques are essential for confirming the successful deposition and characterizing the quality of this compound films.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is widely used to verify the presence of the organic layer and to study the conformation of the alkyl chains. piketech.comazonano.com Analysis of films on silicon or other infrared-transparent substrates reveals characteristic vibrational frequencies. Key spectral features for an octadecylsilane (B103800) layer include:

C-H Stretching: Strong absorption bands typically appear in the 2850-2960 cm⁻¹ region. The precise positions of the symmetric (νₛCH₂) and asymmetric (νₐCH₂) methylene (B1212753) stretches can indicate the conformational order of the octadecyl chains. A highly ordered, all-trans chain configuration is associated with frequencies near 2850 cm⁻¹ and 2920 cm⁻¹, respectively. piketech.com

Si-O-Si Stretching: The formation of the covalent bond with the substrate and potential cross-linking between silane molecules is evidenced by a broad band in the 1000-1100 cm⁻¹ region, corresponding to the siloxane network. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top few nanometers of the film. mdpi.comdiva-portal.org For a this compound film on a silica (B1680970) (SiO₂) substrate, XPS analysis would yield the following data:

High-resolution scans of the Si 2p region can differentiate between silicon in the underlying substrate (as SiO₂) and silicon in the silane layer (as R-Si-O). researchgate.net

The C 1s spectrum confirms the presence of the octadecyl chain.

The O 1s spectrum provides information about the Si-O-Si and Si-O-substrate bonds. researchgate.net

The absence or significant reduction of the chlorine (Cl 2p) signal indicates a complete hydrolysis and bonding reaction.

| Technique | Signal/Region | Typical Value/Range | Information Provided |

|---|---|---|---|

| FTIR | C-H Stretches (Methylene) | ~2850 cm⁻¹ (symmetric) ~2920 cm⁻¹ (asymmetric) | Presence and conformational order of the octadecyl chains. piketech.com |

| Si-O-Si Stretch | ~1000-1100 cm⁻¹ | Covalent bonding to substrate and intermolecular cross-linking. nih.gov | |

| XPS | Si 2p | ~102-103 eV | Identifies silicon from the silane layer, distinct from substrate SiO₂ (~103.5 eV). researchgate.net |

| C 1s | ~285 eV | Confirms presence of the hydrocarbon chain. mdpi.com | |

| O 1s | ~532-533 eV | Relates to Si-O-Si and Si-O-substrate bonds. researchgate.net |

Microscopy and Topography for Morphological Studies

Microscopy techniques are employed to visualize the surface morphology, uniformity, and roughness of the deposited films at the micro- and nanoscale.

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the topography of the silane-treated surface. It can measure the film thickness, surface roughness, and identify the presence of domains or defects in the monolayer. nrel.gov Studies on similar alkylsilane SAMs show that the deposition conditions can lead to either smooth, homogeneous monolayers or the formation of polymeric islands, which AFM can clearly resolve. The root mean square (RMS) roughness value obtained from AFM provides a quantitative measure of the surface's smoothness, which is critical for many applications. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides a visual representation of the surface morphology over larger areas than AFM. While it may not have the vertical resolution to measure monolayer thickness, it is effective in assessing the uniformity of the coating and detecting larger-scale defects, aggregates, or incomplete coverage, especially on rough or complex substrates. researchgate.net

Advanced Film Properties and Applications in Material Science

The unique structure of this compound—a reactive headgroup and a long, nonpolar tail—imparts valuable properties to surfaces, leading to several key applications in materials science.

Superhydrophobic Coatings

The creation of water-repellent surfaces is a major application. Superhydrophobicity is an extreme form of water repellency characterized by water contact angles greater than 150° and low roll-off angles. mdpi.com This property arises from a combination of two factors:

Low Surface Energy: The dense layer of octadecyl chains presents an outermost surface composed almost entirely of methyl (-CH₃) groups, which have very low surface energy.

Surface Roughness: While the silane layer itself provides low surface energy, true superhydrophobicity is achieved when this chemical property is combined with a hierarchical micro- or nanoscale surface roughness. mdpi.com

This compound can be used to functionalize inherently rough surfaces or silica nanoparticles that are subsequently deposited to create the necessary roughness. mdpi.comgoogle.com Water droplets on such a surface sit on a composite interface of air and the tips of the rough features, minimizing contact with the solid and allowing them to roll off easily, carrying contaminants with them. nih.gov This results in a self-cleaning effect. mdpi.com

| Surface Type | Typical Water Contact Angle (WCA) | Wettability |

|---|---|---|

| Clean Glass/Silicon | < 30° | Hydrophilic nih.gov |

| Smooth Surface with Octadecylsilane Monolayer | 100° - 110° | Hydrophobic google.com |

| Rough Surface with Octadecylsilane Coating | > 150° | Superhydrophobic mdpi.com |

Low Surface Energy Coatings

The fundamental property underlying the hydrophobicity of this compound films is their low surface energy. mdpi.comnasa.gov Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Surfaces with low energy are difficult to wet. The octadecyl chains form a film that resembles the surface of a hydrocarbon wax, effectively preventing the adhesion of water and other high-surface-tension liquids. nih.govcircuitinsight.com

This property is valuable not only for creating water-repellent coatings but also for applications such as anti-graffiti surfaces, corrosion protection barriers, and mold-release agents in manufacturing processes. nasa.gov

Chromatographic Stationary Phases

This compound is a key reagent in the manufacturing of reversed-phase chromatography stationary phases, particularly for High-Performance Liquid Chromatography (HPLC). The most common type of reversed-phase column is the C18, or octadecylsilane (ODS), column, which falls under the USP designation L1. merckmillipore.com

To create these stationary phases, a porous silica gel support is reacted with this compound. google.comukm.my The silane covalently bonds to the silica surface. The long, nonpolar octadecyl chains form the stationary phase, which interacts with analyte molecules based on their hydrophobicity. In this mode, nonpolar analytes are retained longer, while polar analytes elute more quickly with the polar mobile phase. wfu.edu

Advanced Methodologies and Analytical Techniques for Research on Dichloro Methyl Octadecylsilane

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopic methods are indispensable for probing the structural features of dichloro-methyl-octadecylsilane and analyzing the characteristics of surfaces modified with this silane (B1218182). Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed information on the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR, 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the chemical environment of its silicon, hydrogen, and carbon atoms.

29Si NMR: This technique is particularly important for directly probing the silicon environment. huji.ac.il It confirms the presence of the silane backbone. benchchem.com The chemical shift in 29Si NMR is sensitive to the substituents on the silicon atom and can be used to monitor the hydrolysis and condensation reactions of the dichlorosilyl group. rsc.org For instance, the chemical shifts of silicon are influenced by bond lengths and the solvent environment. rsc.org While powerful, 29Si NMR is a low-sensitivity technique, often requiring longer acquisition times. researchgate.net A common issue is the broad background signal from glass and quartz in the NMR tube and probe, which can sometimes be mitigated by subtracting a blank spectrum. huji.ac.il

1H NMR: 1H NMR spectroscopy is used to verify the presence of the methyl and the long octadecyl alkyl chain. benchchem.com The spectra show characteristic signals for the protons in the methyl group attached to the silicon and the methylene (B1212753) and methyl groups of the octadecyl chain. Two-bond coupling between silicon and the protons of the methyl group can also be observed. huji.ac.il

13C NMR: Similar to 1H NMR, 13C NMR confirms the presence of the methyl and octadecyl groups. benchchem.com The spectrum provides distinct signals for each carbon atom in the molecule, allowing for a complete structural assignment.

Table 1: Representative NMR Data for Organosilanes

| Nucleus | Type of Group | Typical Chemical Shift (ppm) |

|---|---|---|

| 29Si | R-SiCl2-CH3 | Varies, sensitive to environment rsc.org |

| 1H | Si-CH 3 | ~0.4 - 0.9 |

| -(CH 2)16- | ~1.2 - 1.6 | |

| -CH2-CH 3 | ~0.8 - 0.9 | |

| 13C | Si-C H3 | ~-2 - 5 |

| -(C H2)16- | ~14 - 34 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound and for studying its interaction with surfaces. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational bands for this compound include:

Si-Cl stretching: Typically observed in the region of 600–700 cm-1. benchchem.com

Si-CH3 stretching: A characteristic peak appears around 1250 cm-1. benchchem.com

C-H stretching: Strong absorptions from the octadecyl chain are seen in the 2850-2960 cm-1 region.

CH2 and CH3 bending: These vibrations appear in the 1375-1470 cm-1 range.

When this compound is used to modify a surface, FTIR can be used to follow the reaction. The disappearance of the Si-Cl bands and the appearance of new bands, such as Si-O-Si (around 1000-1100 cm-1) from the formation of a polysiloxane layer, or Si-O-Substrate bands, can be monitored.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the hydrolysis and condensation reactions of silanes in aqueous solutions and on surfaces. cambridge.org It can be used to monitor the formation of siloxane (Si-O-Si) bonds, which have a characteristic Raman peak. cambridge.orgscirp.org For instance, the condensation of silanols into oligomers can be observed by the appearance of a peak around 1000 cm-1, which is assigned to Si-O-Si vibrations. cambridge.org This technique is also effective in analyzing the chemical properties of different functionalized silanes and the kinetics of their condensation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a surface. It is extensively used to characterize surfaces modified with this compound. diva-portal.orgwiley.com

When a substrate is treated with this compound, XPS can confirm the presence of the silane layer by detecting the Si 2p, C 1s, and Cl 2p core level signals. High-resolution XPS spectra can provide further details about the chemical bonding. For example, the Si 2p spectrum can distinguish between the original Si-Cl bonds and the newly formed Si-O-Si or Si-O-substrate bonds. The C 1s spectrum can confirm the presence of the octadecyl chain. The thickness and composition of the functionalization layer can also be investigated using Angle-Resolved XPS (ARXPS). unica.it

Table 2: Expected XPS Binding Energies for this compound Modified Surfaces

| Element | Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Si | 2p | Si-C, Si-Cl | ~101-103 |

| Si-O | ~102-104 | ||

| C | 1s | C-C, C-H | ~284.8 |

| C-Si | ~284.5 | ||

| O | 1s | Si-O-Si, Si-O-Substrate | ~532-533 |

| Cl | 2p | Si-Cl | ~199-201 |

Note: Binding energies can shift depending on the chemical environment and instrumental calibration.

Chromatographic Methods for Purity Assessment and Mechanistic Studies

Chromatographic techniques are essential for determining the purity of this compound and for studying the mechanisms of its reactions. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. In the context of this compound, HPLC can be employed for purity assessment.

Due to the reactive nature of the Si-Cl bonds, direct analysis of this compound by reversed-phase HPLC (RP-HPLC) can be challenging. The compound is highly susceptible to hydrolysis in the presence of protic solvents typically used as mobile phases. However, derivatization of the silane to a more stable compound prior to HPLC analysis is a common strategy. Alternatively, non-aqueous reversed-phase or normal-phase chromatography could be explored.

Mechanistic studies of silanization reactions can also benefit from HPLC. For instance, the disappearance of the starting silane and the appearance of hydrolysis and condensation products in a reaction mixture can be monitored over time. This provides valuable kinetic data about the reaction process. Understanding silanophilic interactions is crucial for developing robust HPLC methods, as these interactions can cause peak tailing for acidic compounds. nih.gov Different HPLC modes, such as ion-pair reversed-phase (IP-RP) and ion-exchange (IEX), are available and the choice depends on the specific analytes and the goals of the analysis. nih.govresearchgate.netnih.govsigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-amino-ethyl)-3-aminopropyl-trimethoxysilane |

| N-(2-(vinylbenzyl-amino)-ethyl)-3-amino-propyl-trimethoxysilane |

| 3-glycidoxy-propyl-trimethoxysilane |

| Octadecyltrichlorosilane (B89594) |

| Dimethyldichlorosilane |

| Methyltriethoxysilane |

| Methyltrimethoxysilane |

| 3-(mercaptopropyl)-trimethoxysilane |

| (3-aminopropyl) triethoxysilane |

| 1,2-bis(triethoxysilyl)ethane |

| γ-mercaptopropyltrimethoxysilane |

| Methyl glyoxylate |

| Formaldehyde |

| Formyl chloride |

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for assessing the purity of this compound. The method separates volatile compounds in a sample, allowing for the quantification of the primary substance and the detection of impurities. For this compound, GC analysis is crucial for quality control, ensuring the compound meets the high-purity requirements for its applications, such as the formation of well-ordered self-assembled monolayers (SAMs).

Research findings and commercial specifications consistently report high purity levels for this compound as determined by GC. fishersci.com Purity often exceeds 94%, a critical benchmark for achieving reproducible and defect-free surface modifications. fishersci.com GC can be coupled with mass spectrometry (GC-MS) to identify specific impurities, such as residual reactants or byproducts from its synthesis, including other chlorosilanes. nih.gov

| Source/Supplier | Reported Purity (%) | Reference |

|---|---|---|

| TCI America | ≥94.0 | fishersci.com |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their size, or hydrodynamic volume, in solution. This method is not suitable for the direct analysis of the this compound monomer due to its small molecular weight (367.51 g/mol ). fishersci.com

However, SEC becomes an indispensable tool for characterizing polymers synthesized from this compound. rsc.org The reactive dichlorosilane (B8785471) group enables the compound to undergo hydrolysis and condensation reactions, forming polysiloxane polymers. researchgate.net SEC is used to determine the molecular weight distribution (including the number average molecular weight, weight average molecular weight, and polydispersity index) of these resulting polymers. rsc.org This information is vital for understanding how synthesis conditions affect polymer chain length and for correlating polymer size with the properties of the final material, such as the thickness and stability of a coating.

Microscopy Techniques for Morphological and Topographical Analysis

Microscopy techniques are essential for visualizing the effects of this compound at the micro- and nanoscale. Rather than imaging the compound itself, these methods are used to analyze the morphology, topography, and structure of surfaces and materials that have been functionalized with it.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful, high-resolution imaging technique used to generate three-dimensional topographical maps of a surface at the nanoscale. nih.gov It is a primary tool for studying the self-assembled monolayers (SAMs) that this compound forms on various substrates like silica (B1680970) or mica. researchgate.net

AFM analysis provides detailed quantitative and qualitative data on the quality of the silane layer. Key research findings from AFM studies on similar octadecylsilane (B103800) monolayers include:

Growth Mechanism: In-situ AFM can track the formation of the monolayer in real-time, revealing that it often grows through an "island expansion" process, where molecules initially form discrete domains that grow and coalesce into a complete film. nih.gov

Surface Roughness: AFM quantifies surface roughness (e.g., Root-Mean-Square roughness, RMS), showing how the deposition of the silane layer alters the substrate's initial topography. A well-formed monolayer typically results in a smooth, uniform surface. nih.gov

Layer Thickness and Defects: The height of the islands or the thickness of the completed monolayer can be measured with sub-nanometer precision. nih.gov AFM can also identify defects in the film, such as pinholes or aggregates, which can impact the performance of the modified surface.

| Parameter Measured | Typical Finding | Significance | Reference |

|---|---|---|---|

| Island Height / Monolayer Thickness | Typically 1.5 - 2.5 nm | Confirms the formation of a single molecular layer. | researchgate.net |

| Growth Morphology | Island expansion and coalescence | Provides insight into the kinetics of the self-assembly process. | nih.gov |

| Surface Roughness (RMS) | Increases initially during island growth, then smooths as the monolayer completes. | Indicates the uniformity and completeness of the film. | nih.gov |

| Mechanical Properties | Force spectroscopy can measure the stiffness and adhesive forces of the modified surface. | Relates molecular packing to the mechanical stability of the layer. | nih.gov |

Scanning Electron Microscopy (SEM)

Key applications of SEM in this context include:

Topographical Analysis: SEM images reveal the surface texture, showing the homogeneity of the silane coating. researchgate.netchemrxiv.org

Defect Identification: It is used to identify larger-scale defects such as cracks, aggregates, or areas of incomplete coverage that are not representative of the entire surface. fraunhofer.de

Microstructure of Coatings: For thicker polysiloxane coatings, SEM can be used on cross-sections to analyze the coating's internal structure and thickness. fraunhofer.de

While SEM provides excellent lateral resolution and depth of focus, it does not typically offer the quantitative vertical (height) information that AFM does. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. It provides information about the internal structure of a material at extremely high resolution, even down to the atomic level.

In the analysis of materials modified with this compound, TEM is particularly useful for:

Cross-Sectional Analysis: TEM imaging of a cross-section of a coated substrate can directly measure the thickness of the applied silane or polysiloxane layer with high accuracy. researchgate.net

Nanoparticle Characterization: When used to functionalize nanoparticles, TEM can visualize the conformal coating around the particle, confirming complete and uniform coverage. nih.gov

Structural Analysis: For polymer films formed from this compound, TEM can help to analyze their structure-phase composition and identify any crystalline or amorphous domains within the material. researchgate.net

Thermal Analysis Techniques for Phase Behavior

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding its phase behavior and thermal stability. nih.govamericanpharmaceuticalreview.com

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. polyu.edu.hk It is used to determine the temperatures and enthalpies of phase transitions. For this compound, DSC precisely identifies its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. polyu.edu.hk It is used to determine the thermal stability of the compound and the materials it forms. TGA can identify the onset temperature of decomposition and quantify mass loss due to volatilization or degradation.

The known thermal properties of this compound have been determined using these foundational techniques.

| Property | Value | Significance | Reference |

|---|---|---|---|

| Melting Point | ~23-25 °C | Indicates the compound is a solid at standard room temperature but melts easily, affecting storage and handling. | |

| Boiling Point | 210 °C @ 6 mmHg | Defines the upper temperature limit for handling in its liquid state at reduced pressure before volatilization. | fishersci.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermodynamic technique used to study the thermal transitions of a material as a function of temperature. researchgate.net It operates by measuring the amount of heat required to increase the temperature of a sample compared to a reference. nih.gov This method is widely applied to determine key thermodynamic parameters, including melting temperature (Tₘ), enthalpy of fusion (ΔH), and changes in heat capacity (ΔCₚ), which together provide a comprehensive profile of a substance's thermal stability and phase behavior. researchgate.netnih.gov

In the context of this compound, DSC analysis is crucial for understanding its phase transitions. The analysis would reveal the melting point, which corresponds to the transition from a solid to a liquid state, observed as an endothermic peak on the DSC thermogram. The area under this peak allows for the calculation of the enthalpy of fusion, indicating the energy required to break the crystalline structure. For long-chain alkylsilanes, DSC can also identify other phase transitions, such as glass transitions or crystallization events, providing a complete thermal profile of the material. acs.org

Table 1: Representative Thermal Analysis Data for Long-Chain Alkylsilanes

| Analytical Technique | Parameter Measured | Typical Observation for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | A sharp endothermic peak indicating the transition from solid to liquid. |

| Enthalpy of Fusion (ΔH) | Calculated from the area of the melting peak; reflects the energy needed to melt the crystal lattice. | |

| Heat Capacity (Cₚ) | Measures the heat absorbed during temperature changes; an increase is seen at the glass transition. acs.org |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov TGA is essential for determining the thermal stability and decomposition profile of materials. nih.gov The analysis provides data on decomposition temperatures, the amount of volatile components, and the composition of the final residue after degradation. uel.ac.uk

For this compound, TGA is used to establish the temperature range in which the compound is stable and the point at which it begins to thermally decompose. The TGA curve would show a stable mass until the onset of decomposition, at which point a significant mass loss would be recorded. nih.gov This analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. nih.gov The resulting thermogram helps define the upper-temperature limit for processing and application of the silane. Studies on similar compounds use TGA to successfully measure thermal stability and decomposition stages. uvic.cadtic.mil

Table 2: TGA Parameters for Assessing Thermal Stability

| Analytical Technique | Parameter Measured | Significance for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tₒ) | Indicates the temperature at which significant mass loss begins, defining the upper limit of thermal stability. nih.gov |

| Mass Loss (%) | Quantifies the percentage of the material that volatilizes upon heating, corresponding to the organic components. | |

| Residue at End Temperature | Indicates the amount of non-volatile material (e.g., silica) remaining after the thermal cycle. |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental findings. By modeling molecular structures and simulating their behavior, it is possible to predict properties and understand mechanisms at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is a widely used tool in computational chemistry for calculating optimized molecular geometries, electronic properties, and thermodynamic parameters. acs.orgnih.gov DFT calculations can predict the stability of different molecular conformations and the energetics of chemical reactions.

For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. These calculations can reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry. Furthermore, DFT can be used to compute thermodynamic properties like heat capacity, which can then be compared with experimental data from DSC. acs.org Research on related alkylsilanes has utilized DFT with functionals like B3LYP and basis sets such as 6-311G(d,p) to successfully find minimum energy configurations and analyze the impact of chain structure on the molecule's energetic profile. acs.org

Table 3: Common Parameters in DFT Calculations for Organosilanes

| Parameter | Example | Purpose in Studying this compound |

|---|---|---|

| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy to solve the Schrödinger equation. acs.orgnih.gov |

| Basis Set | 6-311G(d,p), 6-31+G(d,p) | Defines the set of mathematical functions used to build molecular orbitals. acs.orgnih.gov |

| Calculation Type | Geometry Optimization | To find the lowest energy (most stable) conformation of the molecule. acs.org |

| Frequency Analysis | To confirm a stable structure and calculate thermodynamic properties like heat capacity. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov MD simulations provide a detailed view of molecular motion and conformational changes, offering insights into the dynamic behavior of materials that are not accessible through static modeling. rsc.org

In the study of this compound, MD simulations are particularly valuable for understanding the behavior of the long octadecyl chain. When this silane is used to modify surfaces, such as silica, MD simulations can model the resulting octadecylsilica (ODS) stationary phase. nih.gov Research has shown that such simulations can estimate the thickness of the hydrocarbon layer and analyze the conformation of the octadecyl chains. For instance, simulations can quantify the fraction of gauche conformations within the chain, which relates to its degree of order or disorder. nih.gov These studies often find that as temperature increases, the chain conformation becomes more collapsed or disordered, a trend that aligns with experimental observations from spectroscopic techniques. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Directions and Interdisciplinary Research Opportunities

Dichloro-methyl-octadecylsilane in Nanomaterials and Nanotechnology

This compound is a key component in the advancement of nanomaterials and nanotechnology, primarily due to its capacity to form hydrophobic self-assembled monolayers (SAMs) on a variety of substrates. benchchem.com This surface modification is critical in controlling the interfacial properties of nanomaterials, which in turn dictates their performance in various applications.

One of the significant applications of this compound in this field is the functionalization of mesoporous silica (B1680970) materials. benchchem.comchemicalbook.com These materials, with their high surface area and ordered pore structures, are promising for applications such as drug delivery and catalysis. By treating these materials with this compound, their surfaces can be rendered hydrophobic, which can be advantageous for the controlled release of certain drugs or for creating specific catalytic environments. benchchem.com For instance, in the context of lithium-ion batteries, the functionalization of new mesoporous silica materials with this compound has been explored. chemicalbook.comchemicalbook.com

The creation of hydrophobic coatings on nanoparticles is another crucial application. This is particularly relevant in the development of advanced composite materials, where the compatibility between the nanoparticle fillers and the polymer matrix is essential for achieving desired mechanical and thermal properties. By modifying the surface of nanoparticles with this compound, their dispersion in non-polar polymer matrices can be significantly improved. Furthermore, such coatings can enhance the performance of materials used in demanding environments by preventing water ingress and corrosion. For example, superhydrophobic coatings on aluminum alloys have been developed using silica nanoparticles modified with silanes, demonstrating enhanced corrosion resistance. mdpi.com

The role of this compound also extends to the fabrication of nanostructured surfaces. For instance, it has been used to create hydrophobic self-assembled monolayers on paper, imparting water-repellent properties to a typically hydrophilic material. chemicalbook.comchemicalbook.com In the realm of nanomedicine, this compound is utilized in the development of drug delivery systems and biomedical devices, where controlling surface interactions at the nanoscale is paramount. benchchem.com

Table 1: Applications of this compound in Nanotechnology

| Application Area | Function of this compound | Example | Reference |

|---|---|---|---|

| Mesoporous Silica Materials | Surface functionalization to create hydrophobic pores | Materials for Li-ion batteries | chemicalbook.comchemicalbook.com |

| Nanoparticle Composites | Improves dispersion in polymer matrices and provides hydrophobicity | Enhanced corrosion resistance in aluminum alloys | mdpi.com |

| Drug Delivery | Formation of hydrophobic SAMs for controlled release | Development of advanced biomedical devices | benchchem.com |

| Functionalized Surfaces | Creation of hydrophobic coatings on various substrates | Water-repellent paper | chemicalbook.comchemicalbook.com |

Integration of this compound in Smart Surfaces and Responsive Materials

The integration of this compound into smart surfaces and responsive materials is a rapidly evolving field. Smart surfaces are materials whose properties, such as wettability, can be altered in response to external stimuli. The hydrophobic nature of the octadecyl chain and the reactive dichlorosilyl group make this compound an ideal candidate for creating such surfaces.

The formation of self-assembled monolayers (SAMs) is a cornerstone of this application. By carefully controlling the deposition of this compound on a substrate, it is possible to create surfaces with a very low surface energy, resulting in high water contact angles and superhydrophobicity. google.commdpi.com This property is highly desirable for applications such as self-cleaning coatings, anti-icing surfaces, and microfluidic devices where precise control over liquid movement is necessary.

Research has shown that the properties of these SAMs can be tuned by co-deposition with other silanes or by patterning the surface at the micro- or nanoscale. This allows for the creation of surfaces with gradients in wettability or with specific regions of hydrophobicity and hydrophilicity. Such patterned surfaces are of great interest for directing cell growth, controlling protein adsorption, and creating lab-on-a-chip devices. nih.gov

Table 2: Research Findings on this compound in Smart Surfaces

| Research Focus | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Superhydrophobic Coatings | Formation of SAMs with high water contact angles. | Self-cleaning and anti-icing surfaces. | google.commdpi.com |

| Patterned Surfaces | Creation of surfaces with controlled regions of hydrophobicity. | Directing cell growth and microfluidics. | nih.gov |

| Responsive Materials | Potential for integration with stimuli-responsive molecules. | Switchable wettability for advanced sensors and actuators. | - |

Theoretical Predictions and Machine Learning in Organosilane Design

The design of new organosilanes with tailored properties is being significantly accelerated by the use of theoretical predictions and machine learning. beilstein-journals.orgudel.edu These computational approaches allow for the rapid screening of vast chemical spaces and the identification of promising candidate molecules before they are synthesized in the lab, saving time and resources.

For a molecule like this compound, theoretical models can predict a range of properties, including its conformational preferences, reactivity, and the resulting surface energy of the monolayers it forms. benchchem.com Molecular dynamics simulations, for instance, can provide insights into the packing and ordering of the octadecyl chains in a SAM, which are crucial for achieving a highly hydrophobic surface. udel.edu

Machine learning (ML) is emerging as a particularly powerful tool in this area. By training ML models on large datasets of known organosilanes and their properties, it is possible to develop predictive models that can accurately estimate the properties of new, unsynthesized compounds. beilstein-journals.orgarxiv.org For example, a model could be trained to predict the water contact angle of a surface functionalized with a given organosilane based on its molecular structure. This would allow for the in-silico design of organosilanes that are optimized for superhydrophobicity.

Furthermore, machine learning can be used to optimize the synthesis of organosilanes like this compound. By analyzing data from past experiments, ML models can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of the product. beilstein-journals.orgarxiv.org This data-driven approach to synthesis can significantly improve the efficiency and reproducibility of chemical manufacturing.

The development of these predictive models relies on the availability of high-quality data. Therefore, there is a growing effort to create large, curated databases of chemical reactions and material properties that can be used to train the next generation of machine learning models for materials discovery. beilstein-journals.org

Table 3: Machine Learning Applications in Organosilane Design

| ML Application | Objective | Predicted Property/Outcome | Reference |

|---|---|---|---|

| Property Prediction | Screening of new organosilane candidates. | Water contact angle, surface energy, adhesion strength. | udel.eduarxiv.org |

| Synthesis Optimization | Improving the efficiency of chemical synthesis. | Optimal reaction conditions (temperature, solvent, etc.). | beilstein-journals.orgarxiv.org |

| Materials Discovery | Accelerating the discovery of new materials with desired properties. | Identification of novel organosilanes for specific applications. | arxiv.org |

Environmental and Sustainable Aspects of Organosilane Chemistry

The increasing use of organosilanes, including this compound, necessitates a thorough evaluation of their environmental impact and the development of more sustainable chemical practices. The field of organosilane chemistry is actively addressing these concerns through various approaches.

One key area of focus is the life cycle assessment (LCA) of organosilane production. LCAs provide a comprehensive overview of the environmental footprint of a chemical, from the extraction of raw materials to its final disposal. Studies on silane (B1218182) production have highlighted the energy-intensive nature of the process and the associated greenhouse gas emissions. researchgate.netrepec.org This has spurred research into more energy-efficient synthesis routes and the use of renewable energy sources in chemical manufacturing. rsc.org Recycling of silane precursors is another promising strategy to reduce the environmental impact and cost of production. researchgate.netrepec.org

The biodegradability of organosilanes is another critical aspect. While the strong silicon-carbon bond can make some organosilanes persistent in the environment, research is ongoing to understand the degradation pathways of these compounds. researchgate.netresearchgate.netnih.gov The biodegradability of chlorinated compounds, in particular, is an area of active investigation, with machine learning models being developed to predict the biodegradability of new compounds based on their molecular structure. chemrxiv.org This allows for the design of more environmentally friendly organosilanes that are less likely to persist in ecosystems.

Furthermore, there is a growing interest in the use of bio-based precursors for the synthesis of organosilanes. By utilizing renewable resources instead of fossil fuels, the carbon footprint of organosilane production can be significantly reduced. The development of greener solvents and catalysts for organosilane synthesis is also a key research direction.

The long-term performance and durability of organosilane-based coatings also contribute to their sustainability profile. By providing excellent corrosion protection and weather resistance, these coatings can extend the lifespan of materials and reduce the need for frequent maintenance and replacement, thereby conserving resources. ulprospector.com

Q & A

Q. What are the critical steps in synthesizing Dichloro-methyl-octadecylsilane, and how can purity be ensured during the process?

- Methodological Answer : Synthesis typically involves the reaction of methyloctadecylsilane with chlorine gas under controlled conditions. Key steps include:

Reagent purification : Use anhydrous solvents (e.g., toluene) to minimize hydrolysis .

Temperature control : Maintain temperatures between 25–40°C to balance reaction rate and byproduct formation .

Post-synthesis purification : Employ fractional distillation under reduced pressure (0.005 mmHg) to isolate the product, followed by characterization via NMR and FTIR to confirm absence of contaminants like unreacted silanol groups .

- Purity Criteria : Purity ≥95% is standard; GC-MS or elemental analysis quantifies residual chlorinated byproducts (e.g., dichlorodimethylsilane) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify the methyl and octadecyl groups, while <sup>29</sup>Si NMR confirms the silane backbone .

- FTIR : Peaks at 600–700 cm<sup>-1</sup> (Si-Cl stretching) and 1250 cm<sup>-1</sup> (Si-CH3) validate functional groups .

- Elemental Analysis : Matches calculated vs. observed C, H, and Cl content (e.g., C: 62.0%, H: 10.9%, Cl: 19.3% for C19H40SiCl2) .

- GC-MS : Detects volatile impurities (e.g., residual chloromethanes) with detection limits ≤0.1% .

Advanced Research Questions